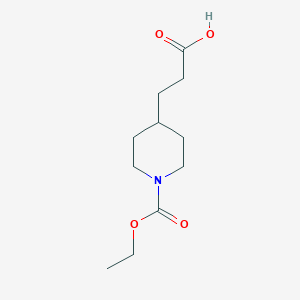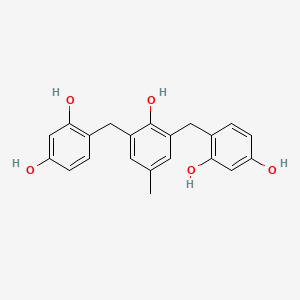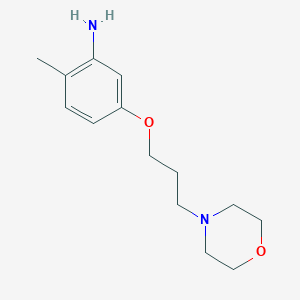
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is a chemical compound that features a phenylamine core substituted with a morpholine ring via a propoxy linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to form 2-methyl-5-nitrophenol.
Reduction: The nitro group is then reduced to an amine group, yielding 2-methyl-5-aminophenol.
Alkylation: The amine is then alkylated with 3-chloropropylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylamine derivatives.
科学研究应用
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.
作用机制
The mechanism of action of 2-methyl-5-(3-morpholin-4-ylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Methyl-5-(3-morpholin-4-yl-propoxy)-quinazoline: Another morpholine derivative with similar applications in medicinal chemistry.
2-Methyl-5-(3-morpholin-4-yl-propoxy)-benzimidazole: Used in the synthesis of pharmaceutical compounds.
Uniqueness
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other morpholine derivatives.
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
2-methyl-5-(3-morpholin-4-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-4-13(11-14(12)15)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10,15H2,1H3 |
InChI 键 |
YELLOPUPFKYPAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCCCN2CCOCC2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8563487.png)
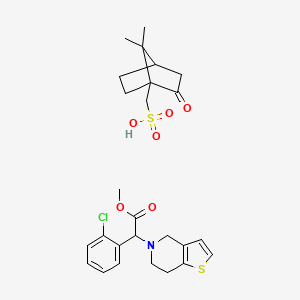
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)

![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)

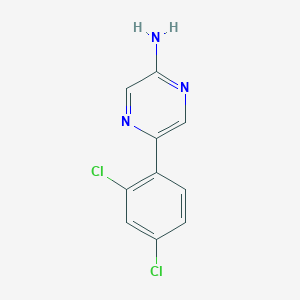

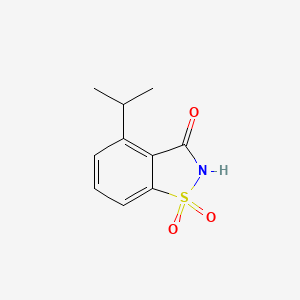

![2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-](/img/structure/B8563563.png)
